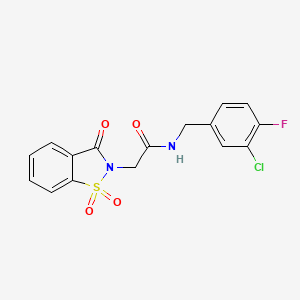
N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C16H12ClFN2O4S and its molecular weight is 382.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(3-chloro-4-fluorobenzyl)-2-(1,1-dioxido-3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide is a compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a benzothiazole moiety, which is known for its diverse biological activities. The presence of the chloro and fluoro substituents on the benzyl group enhances its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₃ClFNO₃S |
| Molecular Weight | 325.77 g/mol |
| CAS Number | Not available |
Synthesis
The synthesis of this compound involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzothiazole core and subsequent acetamide formation.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a series of styryl-benzothiazolone analogs demonstrated potent cytotoxicity against various cancer cell lines (e.g., A549, MDA-MB-231) with IC50 values in the low micromolar range . The mechanism of action is primarily through disruption of microtubule dynamics and induction of apoptosis.
Antimicrobial Activity
The compound has also shown promising antimicrobial activity. In vitro studies have demonstrated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimal inhibitory concentrations (MICs) were found to be lower than those of standard antibiotics like penicillin .
Neuroprotective Effects
Research indicates potential neuroprotective effects in models of neurodegeneration. For example, similar compounds have been shown to modulate neurotransmitter levels and reduce oxidative stress in zebrafish models . This suggests that this compound may possess neuroprotective properties that warrant further investigation.
Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of a related benzothiazole derivative in human breast cancer cells. The compound induced G2/M phase arrest and apoptosis, demonstrating a mechanism involving microtubule destabilization and activation of caspase pathways .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, this compound exhibited significant antibacterial activity against multi-drug resistant strains of bacteria. The results indicated potential for development as a novel antimicrobial agent .
Properties
IUPAC Name |
N-[(3-chloro-4-fluorophenyl)methyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClFN2O4S/c17-12-7-10(5-6-13(12)18)8-19-15(21)9-20-16(22)11-3-1-2-4-14(11)25(20,23)24/h1-7H,8-9H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCLGTYFPERKOET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(S2(=O)=O)CC(=O)NCC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClFN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














